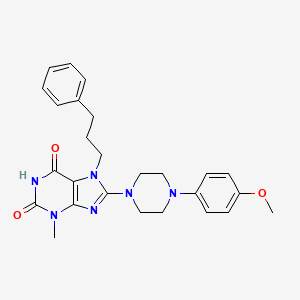

![molecular formula C15H11FN6 B2688620 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline CAS No. 892293-26-4](/img/structure/B2688620.png)

3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They are often used in medical chemistry, particularly in the design of anti-tumor hybrids .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves aromatic nucleophilic substitution . For example, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,3-triazole ring, which is an important heterocyclic scaffold used in medical chemistry . The properties of quinazoline derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Scientific Research Applications

Antihistaminic Agents

Several studies have synthesized and evaluated triazoloquinazoline derivatives for their antihistaminic activities. Compounds similar to 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline have been tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These findings suggest that such compounds could serve as prototypes for developing new classes of H1-antihistaminic agents, with some demonstrating minimal sedative effects compared to traditional medications (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Anticancer Activity

The potential anticancer activity of triazoloquinazoline derivatives has also been a subject of research. Compounds synthesized from hydrazinoquinazoline precursors have been screened for their in vitro anticancer activity, with some demonstrating significant efficacy against various cancer cell lines. This suggests that derivatives of this compound could potentially be explored for anticancer properties, adding to the repertoire of novel anticancer agents (Kovalenko et al., 2012).

Antibacterial and Antifungal Activities

Research on triazoloquinazoline derivatives has extended into evaluating their antibacterial and antifungal activities. These studies involve synthesizing and screening compounds for their ability to inhibit the growth of pathogenic microorganisms. Such activities highlight the broader pharmacological applications of triazoloquinazoline derivatives, suggesting that they could be developed into novel antimicrobial agents with potential clinical utility (Mood et al., 2022).

Future Directions

Mechanism of Action

Target of action

Compounds containing a triazole ring, like “3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline”, are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds . .

Mode of action

The mode of action would depend on the specific targets of “this compound”. Triazole compounds can inhibit enzyme activity, block receptor signaling, or interfere with protein synthesis, among other actions .

Biochemical pathways

Without specific information on the targets and mode of action of “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Triazole compounds in general can impact a wide range of pathways due to their diverse targets .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to cell death, depending on the context .

Biochemical Analysis

Biochemical Properties

Triazole compounds, including 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline, are readily capable of binding in the biological system with a variety of enzymes and receptors . This interaction with enzymes and receptors allows them to participate in various biochemical reactions .

Cellular Effects

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given the known properties of triazole compounds, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

[3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN6/c16-10-7-5-9(6-8-10)13-15-18-14(19-17)11-3-1-2-4-12(11)22(15)21-20-13/h1-8H,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQFMNXFJVSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)F)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2688540.png)

![2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2688542.png)

![2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide](/img/structure/B2688543.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2688550.png)

![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)

![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)